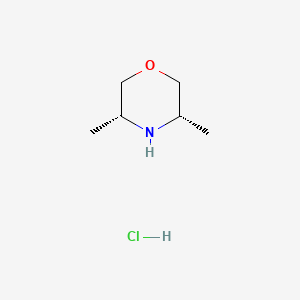

Cis-3,5-dimethylmorpholine hydrochloride

Description

Contextualizing Morpholine (B109124) Derivatives in Organic Synthesis and Medicinal Chemistry

Morpholine is a six-membered heterocyclic compound featuring both an amine and an ether functional group. chemicalbook.comwikipedia.org This unique combination confers a range of advantageous physicochemical and metabolic properties, making the morpholine scaffold a versatile and valuable building block in drug design and organic synthesis. biosynce.comnih.gov The morpholine ring is often incorporated into larger molecules to enhance biological activity, improve pharmacokinetic profiles, or serve as a key component of a pharmacophore. nih.govsci-hub.se Its presence can influence properties such as solubility, polarity, and the ability to form hydrogen bonds, which are critical for drug-receptor interactions. sci-hub.se

The naming of morpholine is attributed to Ludwig Knorr, who synthesized it in the late 19th century. wikipedia.org Industrially, morpholine is often produced via the dehydration of diethanolamine (B148213) with sulfuric acid or from diethylene glycol and ammonia (B1221849) under high temperature and pressure. wikipedia.orgbiosynce.com Historically, its applications have been diverse, ranging from its use as a pH adjuster in power plant steam systems to protect against corrosion to its role as a chemical emulsifier for waxing fruits. chemicalbook.comwikipedia.org

In the realm of organic synthesis, morpholine is widely used as a building block for more complex molecules. chemicalbook.comwikipedia.org It serves as a precursor in the synthesis of numerous therapeutic agents, including antibiotics like Linezolid and anticancer agents such as Gefitinib. chemicalbook.comwikipedia.orge3s-conferences.org Its derivatives are also prominent in agriculture as fungicides, often acting as ergosterol (B1671047) biosynthesis inhibitors. chemicalbook.comresearchgate.net The versatility and accessibility of the morpholine scaffold have cemented its importance in both industrial and research settings. nih.gov

The stereochemistry of a molecule is crucial as different stereoisomers can exhibit distinct biological and chemical properties. mit.edu In the case of 3,5-dimethylmorpholine (B170313), the addition of two methyl groups to the morpholine ring introduces chiral centers, leading to the possibility of different stereoisomers. The "cis" designation in Cis-3,5-dimethylmorpholine hydrochloride indicates that the two methyl groups are situated on the same side of the morpholine ring.

This specific spatial arrangement, known as the (3R,5S)-rel configuration for the racemic cis-isomer, dictates the three-dimensional shape of the molecule. nih.gov The defined stereochemistry is significant because it can lead to selective interactions with other chiral molecules, such as enzymes or receptors in a biological system. Stereoselective synthesis—methods that produce a specific stereoisomer—is therefore a critical area of research for creating compounds like cis-3,5-dimethylmorpholine with precisely controlled configurations. mit.edunih.gov The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental applications.

Research Rationale and Scope

The focused study of specific chemical entities like this compound is driven by the need to understand the nuanced effects of structure on reactivity and function. While the broader class of morpholines is well-documented, individual derivatives present unique characteristics worthy of dedicated investigation.

Much of the existing literature discusses morpholine as a general scaffold or focuses on more complex derivatives that are already part of approved drugs. nih.govsci-hub.seresearchgate.net There is comparatively less detailed public research centered specifically on the fundamental synthesis, reactivity, and structural analysis of this compound as a standalone entity or a simple building block. Detailed studies on its specific reaction kinetics, conformational analysis, and potential as a chiral auxiliary or ligand in catalysis are areas that represent gaps in the current body of academic work. This focused examination seeks to contribute foundational knowledge to these underexplored aspects.

This investigation is strictly confined to the chemical properties of this compound. The primary areas of interest are its synthesis, including stereoselective methods that yield the cis configuration, and its reactivity as a secondary amine and a chiral compound. nih.gov The research explores its utility as a precursor or intermediate in the synthesis of other chemical compounds. The scope does not extend to pharmacological, toxicological, or therapeutic applications. The objective is to provide a detailed chemical profile of the compound to aid further research in organic and materials chemistry.

Hierarchical Organization of the Research Outline

The structure of this article is designed to provide a logical and comprehensive overview of this compound from a chemical perspective. It begins with a broad introduction to the parent morpholine scaffold to establish context, then progressively narrows the focus to the specific subject compound. The initial sections cover the historical and chemical background, emphasizing the critical role of stereochemistry. The subsequent sections define the rationale for the research, highlighting gaps in existing literature and clearly delineating the scope of the investigation. This hierarchical approach ensures a thorough and focused exploration of the compound's chemical significance.

Data Tables

Table 1: Physicochemical Properties of Cis-3,5-dimethylmorpholine and its Hydrochloride Salt

| Property | Value | Compound |

|---|---|---|

| Molecular Formula | C₆H₁₃NO | 3,5-Dimethylmorpholine biosynth.comnih.gov |

| Molecular Weight | 115.17 g/mol | 3,5-Dimethylmorpholine nih.govbiosynth.com |

| IUPAC Name | (3S,5R)-3,5-dimethylmorpholine | (3R,5S)-3,5-Dimethylmorpholine nih.gov |

| Molecular Formula | C₆H₁₄ClNO | This compound biosynth.comechemi.com |

| Molecular Weight | 151.63 g/mol | This compound biosynth.comechemi.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,5S)-3,5-dimethylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXQYCSQVMVHQR-KNCHESJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC[C@@H](N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cis 3,5 Dimethylmorpholine Hydrochloride

Advanced Synthetic Routes to the Morpholine (B109124) Core

The construction of the morpholine ring is a central theme in the synthesis of cis-3,5-dimethylmorpholine hydrochloride. Modern organic synthesis offers a plethora of methods to achieve this, ranging from intramolecular cyclizations to multicomponent reactions.

Intramolecular Cyclization Approaches to Substituted Morpholines

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including morpholines. These reactions often proceed with high efficiency and stereocontrol, making them particularly suitable for the synthesis of specific diastereomers like the cis-isomer.

Palladium-catalyzed reactions have become indispensable tools in organic synthesis. The intramolecular cyclization of nitrogen-tethered alkenols, often referred to as aza-Wacker or Heck-type cyclizations, provides an elegant route to substituted morpholines. nih.gov This approach typically involves the formation of a carbon-oxygen or carbon-nitrogen bond in a single, metal-mediated step.

While a direct palladium-catalyzed synthesis of cis-3,5-dimethylmorpholine from a simple nitrogen-tethered dialkenol is not extensively detailed in the literature, the principles of this methodology can be applied. For instance, a suitably protected bis-alkenolamine precursor could undergo a palladium(II)-catalyzed cyclization. The stereochemical outcome of such a reaction would be highly dependent on the nature of the catalyst, ligands, and reaction conditions. Achieving the desired cis-stereochemistry would likely require careful selection of these parameters to favor a specific transition state geometry during the cyclization process.

A related approach involves the palladium-catalyzed intramolecular cyclization of nitrogen-tethered allenols, which has been shown to produce highly substituted morpholines with excellent diastereoselectivity. rsc.org This method offers a pathway to various N-protected 2,5- and 2,6-disubstituted morpholines. By carefully designing the allenol substrate, it is conceivable that this methodology could be adapted for the synthesis of cis-3,5-dimethylmorpholine.

Table 1: Examples of Palladium-Catalyzed Cyclization for Heterocycle Synthesis

| Catalyst System | Substrate Type | Product | Reference |

| Pd(OAc)2 / PPh3 | Diene system | Fused cyclopentane-cyclopropane rings | divyarasayan.org |

| Pd(0) | Vinyloxiranes and amino-alcohols | 2,5-disubstituted morpholines | rsc.org |

| Pd(OAc)2 / P(n-Bu)3 | 2-(1-Alkynyl)-N-alkylideneanilines | 2-substituted-3-(1-alkenyl)indoles | organic-chemistry.org |

| Pd(PPh3)2Cl2 | Vinyl cyclopropanecarboxamides | Aza[3.1.0]bicycles | nih.govsemanticscholar.org |

| Pd(II) | Oxazolidines | N-alkenylisoquinolinones | rsc.org |

The cyclization of amino diols or amino alcohols is a more traditional and widely used method for the synthesis of the morpholine ring. This approach typically involves the formation of an ether linkage through dehydration or by converting one of the hydroxyl groups into a better leaving group.

A diastereoselective synthesis of cis-3,5-disubstituted morpholines has been successfully achieved through an electrophile-induced ring closure of a 2-(allyloxymethyl)aziridine derivative. nih.gov In this particular study, treatment with bromine in dichloromethane (B109758) led to the formation of a cis-3,5-di(bromomethyl)-4-tert-butylmorpholine. While this does not directly yield the dimethyl derivative, it establishes a robust precedent for achieving the cis-configuration at the 3 and 5 positions. Subsequent nucleophilic displacement of the bromo groups could, in principle, be followed by reduction to afford the desired dimethyl substituents. nih.gov

The direct cyclization of a suitably substituted amino diol, such as 2,2'-iminodi(propan-1-ol), under acidic conditions is another potential route. The stereochemical outcome of such a reaction would depend on the relative stereochemistry of the starting amino diol and the reaction conditions, which could favor the formation of the thermodynamically more stable cis-isomer where the methyl groups can occupy equatorial positions.

Alkylation Strategies for Morpholine Ring Functionalization

Alkylation of a pre-existing morpholine ring is another viable strategy for introducing substituents. However, achieving stereoselective alkylation to yield a specific diastereomer like cis-3,5-dimethylmorpholine can be challenging. Direct alkylation of morpholine itself would likely lead to a mixture of products, including N-alkylation and a mixture of cis- and trans-3,5-dimethylmorpholine, which would be difficult to separate.

To achieve stereocontrol, one could employ a substrate with a pre-existing chiral center or use a chiral auxiliary. For instance, starting with an enantiomerically pure 3-methylmorpholine, the introduction of the second methyl group at the 5-position would need to be directed to the cis-position. This could potentially be achieved through the use of a bulky directing group on the nitrogen atom that would favor the approach of the electrophile from a specific face of the molecule.

Reductive Amination and Etherification Techniques

Reductive amination is a powerful method for the formation of C-N bonds and can be employed in the synthesis of the morpholine ring. A conceivable intramolecular reductive amination approach to cis-3,5-dimethylmorpholine could involve a diketone or dialdehyde (B1249045) precursor that is cyclized in the presence of an amine and a reducing agent. The stereoselectivity of the cyclization would be crucial in obtaining the desired cis product.

Intramolecular reductive etherification has also been developed for the stereoselective synthesis of C-substituted morpholine derivatives. This strategy can be extended to the synthesis of various substituted morpholines.

Enantioselective Synthesis of this compound

The synthesis of a specific enantiomer of cis-3,5-dimethylmorpholine, such as the (3R, 5S) or (3S, 5R) isomer, requires an asymmetric approach. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries.

One strategy involves starting from enantiomerically pure amino alcohols. For example, the synthesis of enantiomerically pure cis- and trans-2,5-disubstituted morpholines has been described starting from aldehydes via a chemoenzymatic approach. scilit.com This methodology utilizes a hydroxynitrile lyase for an enantioselective cyanide addition to an aldehyde, establishing the initial stereocenter. Subsequent chemical transformations lead to the formation of the morpholine ring. Adapting this strategy to use appropriate starting materials could lead to the enantioselective synthesis of cis-3,5-dimethylmorpholine.

Another approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the morpholine precursor to direct the stereochemical outcome of a key reaction, such as alkylation or cyclization. After the desired stereochemistry is established, the auxiliary is removed. For instance, Evans' chiral auxiliaries have been used in the asymmetric synthesis of various compounds and could potentially be employed in a strategy to control the stereochemistry at the C3 and C5 positions of the morpholine ring. nih.gov

Finally, asymmetric catalysis offers an elegant and efficient way to synthesize chiral molecules. A chiral catalyst can be used to favor the formation of one enantiomer over the other in a key bond-forming step. For example, asymmetric hydrogenation or transfer hydrogenation of a dehydromorpholine precursor could yield an enantiomerically enriched 3-substituted morpholine, which could then be further functionalized. While a direct asymmetric catalytic synthesis of cis-3,5-dimethylmorpholine is not prominently reported, the development of new chiral catalysts continues to expand the possibilities for such transformations. nih.govrsc.org

Once the desired enantiomer of cis-3,5-dimethylmorpholine is obtained, it can be converted to the hydrochloride salt by treatment with hydrochloric acid. This is a standard procedure in organic synthesis to improve the stability and handling of amine compounds.

Table 2: Strategies for Enantioselective Morpholine Synthesis

| Strategy | Key Principle | Example Application | Reference |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials | Synthesis from chiral amino alcohols | scilit.com |

| Chiral Auxiliaries | Temporary incorporation of a chiral directing group | Evans' chiral auxiliaries for stereocontrol | nih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity | Asymmetric hydrogenation of dehydromorpholines | nih.govrsc.org |

| Chemoenzymatic Synthesis | Combination of enzymatic and chemical steps | Hydroxynitrile lyase-mediated enantioselective reactions | scilit.com |

Kinetic Resolution Methodologies

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. wikipedia.org This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. The result is an enantioenriched sample of the less reactive enantiomer, while the more reactive enantiomer is converted into a new product. wikipedia.org In the context of cis-3,5-dimethylmorpholine, kinetic resolution would typically be applied to a racemic mixture of the amine or a suitable precursor.

Enzymes are highly effective biocatalysts for kinetic resolutions due to their inherent stereoselectivity. nih.gov Lipases, in particular, are frequently used to resolve racemic alcohols and amines through hydrolysis or acylation reactions. mdpi.com In a typical enzymatic kinetic resolution for a precursor to cis-3,5-dimethylmorpholine, a racemic mixture is subjected to an enzyme that selectively catalyzes the reaction of one enantiomer.

For instance, a racemic N-acylated precursor of 3,5-dimethylmorpholine (B170313) could be resolved using a lipase. The enzyme would selectively hydrolyze the acyl group from one enantiomer at a much faster rate than the other. This process allows for the separation of the unreacted, enantioenriched acylated precursor from the hydrolyzed, enantioenriched free amine. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%. However, this method is valued for the high enantiomeric excess (ee) that can be achieved for both the product and the remaining starting material. wikipedia.org

Table 1: Illustrative Data for Enzyme-Catalyzed Kinetic Resolution

This table illustrates the progress of a hypothetical enzyme-catalyzed hydrolysis of a racemic N-acetyl-cis-3,5-dimethylmorpholine.

| Reaction Time (hours) | Conversion (%) | Enantiomeric Excess of Substrate (ee %) | Enantiomeric Excess of Product (ee %) |

|---|---|---|---|

| 1 | 10 | 11.1 | 90.0 |

| 4 | 30 | 42.9 | 93.3 |

| 8 | 45 | 81.8 | 95.5 |

| 12 | 50 | >99 | 95.0 |

Diastereoselective Approaches

Diastereoselective synthesis aims to create a specific diastereomer from one or more starting materials that may themselves be chiral or achiral. nih.gov These methods are powerful because they can establish multiple stereocenters in a single transformation with predictable stereochemical outcomes.

Crystallization-Induced Diastereoisomer Transformation (CIDT) is a potent technique for obtaining a single, pure diastereomer from an equilibrating mixture in solution. researchgate.netresearchgate.net This process combines the principles of crystallization and in-situ epimerization. If a mixture of diastereomers can be induced to interconvert in solution, and only one of those diastereomers preferentially crystallizes, the equilibrium will shift towards the formation of the crystallizing isomer, potentially leading to a near-quantitative yield of a single diastereomer. researchgate.net

In the synthesis of complex molecules containing a morpholine ring, such as substance P inhibitors, CIDT has been successfully employed. nih.gov The strategy involves forming a pair of diastereomers that can equilibrate under specific conditions (e.g., through acid or base catalysis). By carefully selecting the solvent and temperature to allow for slow crystallization of the desired diastereomer, the solution-phase equilibrium is continuously drawn towards this product, ultimately transforming the mixture into a single crystalline stereoisomer. rsc.org

Table 2: Hypothetical Progress of a Crystallization-Induced Diastereomer Transformation (CIDT)

This table shows the change in the composition of a solution and solid phase during a CIDT process for a morpholine derivative.

| Time (hours) | Diastereomeric Ratio in Solution (Desired:Undesired) | % Solid (Desired Diastereomer) | Overall Yield of Desired Diastereomer (%) |

|---|---|---|---|

| 0 | 50:50 | 0 | 50 |

| 6 | 45:55 | 10 | 55 |

| 12 | 35:65 | 30 | 65 |

| 24 | 20:80 | 60 | 80 |

| 48 | 5:95 | 90 | 95 |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of subsequent reactions. numberanalytics.comsigmaaldrich.com After the desired stereocenter(s) have been created, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com

This strategy can be applied to the synthesis of cis-3,5-dimethylmorpholine by attaching a chiral auxiliary to an achiral precursor. The steric and electronic properties of the auxiliary then guide the formation of the morpholine ring or the introduction of substituents in a diastereoselective manner. For example, a chiral auxiliary attached to the nitrogen atom could influence the cyclization of a diol precursor, favoring the formation of the cis diastereomer. The separation of the resulting diastereomers is often straightforward using standard techniques like chromatography or crystallization, after which the auxiliary can be cleaved and recycled. rcsi.com

Control of Stereochemistry in Dimethylmorpholine Formation

Controlling the stereochemistry during the formation of the dimethylmorpholine ring is crucial for maximizing the yield of the desired cis isomer. The stereochemical outcome of a reaction is influenced by various factors, including steric and electronic effects of the reactants, the reaction mechanism, and the reaction conditions. numberanalytics.comrijournals.com

A known process for preparing 2,6-dimethylmorpholine (B58159) with a high proportion of the cis isomer involves the cyclization of diisopropanolamine (B56660) in the presence of sulfuric acid. google.com By carefully controlling parameters such as temperature and reactant ratios, the thermodynamic equilibrium can be shifted to favor the more stable cis product. google.com Similar principles can be applied to the synthesis of the 3,5-dimethylmorpholine isomer, where reaction conditions are optimized to favor the formation of the thermodynamically preferred cis configuration.

Achieving high enantiomeric ratios is the ultimate goal of asymmetric synthesis. mdpi.com Beyond the kinetic resolution and chiral auxiliary methods already discussed, other strategies can be employed. Dynamic kinetic resolution (DKR) is a particularly powerful approach that combines the features of kinetic resolution with in-situ racemization of the starting material. princeton.edu This allows the less reactive enantiomer to be continuously converted into the more reactive one, making a theoretical yield of 100% of a single enantiomer possible. princeton.edu

The use of chiral catalysts, such as transition metal complexes with chiral ligands, is a cornerstone of modern asymmetric synthesis. numberanalytics.comrijournals.com These catalysts can create a chiral environment around the reactants, guiding the reaction to produce one enantiomer preferentially. For the synthesis of a specific enantiomer of cis-3,5-dimethylmorpholine, a prochiral precursor could be subjected to an asymmetric reaction, such as an asymmetric hydrogenation or cyclization, catalyzed by a carefully selected chiral catalyst. The efficiency of such a process in delivering a high enantiomeric ratio is often dependent on factors like the choice of catalyst, solvent, temperature, and pressure.

Purification Methods for Diastereoisomeric Mixtures

The synthesis of 3,5-dimethylmorpholine typically results in a mixture of cis- and trans-diastereomers. The separation of these isomers is a critical step in obtaining the desired cis-conformation. Several methodologies can be employed to resolve these diastereoisomeric mixtures, primarily leveraging the differences in their physical properties.

Fractional Crystallization: This classical technique relies on the differential solubility of the diastereomers in a given solvent system. While direct fractional crystallization of the free base mixture can be challenging, conversion of the diastereomers into salts can enhance the differences in their crystal lattice energies and solubilities, facilitating separation. For instance, a process analogous to the purification of cis-2,6-dimethylmorpholine (B33440) can be applied. This involves reacting the diastereoisomeric mixture with a carboxylic acid in an ester solvent to form the corresponding carboxylate salts. The cis-diastereomer's salt may exhibit lower solubility, allowing for its selective crystallization. Subsequent hydrolysis of the purified salt regenerates the pure cis-3,5-dimethylmorpholine free base. The choice of the carboxylic acid and the crystallization solvent are crucial parameters that need to be optimized for efficient separation.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical tools that can also be adapted for the preparative separation of diastereomers. The selection of a suitable stationary phase and mobile phase is critical for achieving baseline separation of the cis and trans isomers. While effective, these methods are often more suitable for smaller-scale purifications due to the cost and complexity of scaling up.

Extractive Distillation: This technique involves the addition of an auxiliary agent to the diastereomeric mixture to alter the relative volatilities of the isomers, thereby enabling their separation by distillation. While a viable industrial method for separating some diastereomers, its application to 3,5-dimethylmorpholine would require the identification of a suitable and cost-effective auxiliary agent. google.com

| Purification Method | Principle | Key Considerations |

| Fractional Crystallization | Differential solubility of diastereomeric salts. | Choice of acid and solvent, temperature control. |

| Chromatography (HPLC/GC) | Differential partitioning between stationary and mobile phases. | Column chemistry, solvent gradient, scalability. |

| Extractive Distillation | Alteration of relative volatilities. | Identification of a suitable auxiliary agent. |

Precursor Derivatization and Salt Formation for this compound

Once the cis-3,5-dimethylmorpholine free base has been isolated in sufficient purity, it is converted to its hydrochloride salt. This is often done to improve the compound's stability, handling characteristics, and solubility in certain solvents.

Hydrochlorination Procedures

The formation of this compound is a straightforward acid-base reaction. A common procedure involves dissolving the purified cis-3,5-dimethylmorpholine free base in a suitable organic solvent, followed by the addition of hydrochloric acid.

Several sources of hydrochloric acid can be utilized, each with its own advantages and disadvantages. The use of anhydrous hydrogen chloride gas dissolved in an appropriate solvent (e.g., diethyl ether, isopropanol) is a common method to avoid the introduction of water, which can be crucial if an anhydrous crystalline product is desired. google.com Alternatively, concentrated aqueous hydrochloric acid can be used, which is often more convenient for laboratory-scale preparations. sciencemadness.org However, this method necessitates subsequent steps to remove water if an anhydrous salt is required. sciencemadness.org The choice of solvent is also important; it should readily dissolve the free base but ideally have lower solubility for the resulting hydrochloride salt to facilitate its precipitation.

A typical laboratory-scale procedure would involve the following steps:

Dissolution of cis-3,5-dimethylmorpholine in a solvent such as isopropanol (B130326) or diethyl ether.

Slow, dropwise addition of a stoichiometric amount of hydrochloric acid (either as a solution in an organic solvent or as concentrated aqueous HCl) with stirring.

Cooling of the reaction mixture to promote crystallization of the hydrochloride salt.

Isolation of the solid product by filtration, followed by washing with a cold, non-polar solvent to remove any residual impurities.

Drying of the final product under vacuum.

Optimization of Salt Precipitation and Recovery

The efficiency of the precipitation and recovery of this compound is dependent on several factors that can be optimized to maximize yield and purity.

Solvent Selection: The choice of solvent plays a critical role. An ideal solvent system will have high solubility for the free base and low solubility for the hydrochloride salt. Protic solvents, like lower alcohols, can be effective, but the polarity of the solvent can influence the crystalline form of the resulting salt. google.com The use of a co-solvent or anti-solvent system can also be employed to induce precipitation. For example, after the addition of HCl in a solvent where the salt is moderately soluble, a less polar solvent in which the salt is insoluble can be added to drive the crystallization process.

Temperature Control: The solubility of the hydrochloride salt is temperature-dependent. Therefore, controlling the temperature during and after the hydrochlorination reaction is crucial. Cooling the mixture after the addition of hydrochloric acid will decrease the solubility of the salt and promote more complete precipitation, thereby increasing the recovery yield.

Rate of Addition and Agitation: The rate at which the hydrochloric acid is added and the efficiency of mixing can influence the particle size and morphology of the resulting crystals. A slower addition rate with good agitation generally leads to the formation of larger, more well-defined crystals, which are easier to filter and wash, resulting in a purer product.

pH Adjustment: Careful control of the final pH of the solution is important. A slight excess of hydrochloric acid can ensure complete conversion of the amine to the salt, but a large excess should be avoided as it can increase the solubility of the salt in some solvent systems or lead to the co-precipitation of impurities.

| Parameter | Effect on Precipitation and Recovery | Optimization Strategy |

| Solvent | Influences solubility of the salt and crystal form. | Select a solvent with low salt solubility; consider anti-solvent addition. |

| Temperature | Lower temperatures decrease salt solubility. | Cool the reaction mixture post-hydrochlorination. |

| Addition Rate | Affects crystal size and purity. | Slow, controlled addition of HCl with efficient stirring. |

| pH | Ensures complete salt formation. | Use a slight stoichiometric excess of HCl. |

Mechanistic Investigations of this compound Synthesis

A thorough understanding of the reaction mechanisms involved in the synthesis of cis-3,5-dimethylmorpholine is essential for optimizing reaction conditions to favor the desired cis-isomer.

Elucidation of Reaction Pathways and Transition States

The formation of the morpholine ring can proceed through various pathways, and the stereochemical outcome is often determined by the relative energies of the transition states leading to the cis and trans products. The principle of kinetic versus thermodynamic control is highly relevant in this context.

Kinetic Control: Under kinetically controlled conditions (typically lower temperatures and shorter reaction times), the product that is formed faster will predominate. This corresponds to the reaction pathway with the lower activation energy.

Thermodynamic Control: Under thermodynamically controlled conditions (typically higher temperatures and longer reaction times, allowing for equilibrium to be established), the most stable product will be the major isomer.

The synthesis of cis-3,5-disubstituted morpholines has been achieved with high diastereoselectivity through an electrophile-induced ring closure of 1-tert-butyl-2-(allyloxymethyl)aziridine using bromine in dichloromethane. nih.gov This suggests a pathway where the stereochemistry is set during the cyclization step, likely favoring a transition state that minimizes steric interactions and leads to the cis product. The specific transition state geometry will depend on the precise reactants and conditions employed. Detailed computational studies, such as density functional theory (DFT) calculations, can be invaluable in mapping the potential energy surface of the reaction, identifying the structures of transition states, and predicting the diastereomeric ratio under different conditions.

Role of Catalysts and Reagents in Stereocontrol

The choice of catalysts and reagents plays a pivotal role in directing the stereochemical outcome of the morpholine ring-forming reaction. Various catalytic systems have been developed to achieve high diastereoselectivity in the synthesis of substituted morpholines.

Metal Catalysis:

Palladium Catalysis: A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been reported, with the key step being a Pd-catalyzed carboamination reaction. nih.gov The observed cis-stereochemistry is consistent with a pathway involving a syn-aminopalladation through a boat-like transition state. nih.gov

Copper Catalysis: Copper(II) 2-ethylhexanoate (B8288628) has been shown to promote the oxyamination of β-hydroxy N-allylsulfonamides to provide morpholines. nih.gov The stereoselectivity of this reaction is influenced by the substituents on the starting material, with the reaction proceeding through a chair-like transition state to minimize steric strain. nih.gov

Iron Catalysis: Iron(III) has been utilized to catalyze the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines. organic-chemistry.org

Reagent-Mediated Stereocontrol: In the absence of a metal catalyst, the inherent stereochemistry of the starting materials and the nature of the reagents can dictate the stereochemical outcome. For instance, the electrophile-induced cyclization mentioned earlier relies on the specific interaction of bromine with the aziridine (B145994) precursor to favor the formation of the cis-isomer. nih.gov The stereocontrol in such reactions can often be rationalized using models that consider allylic strain and other non-covalent interactions in the transition state. academie-sciences.fr

The development of highly stereoselective synthetic routes to this compound continues to be an active area of research, driven by the need for efficient and scalable processes for the production of this valuable chemical intermediate.

Advanced Spectroscopic and Analytical Characterization of Cis 3,5 Dimethylmorpholine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of cis-3,5-dimethylmorpholine hydrochloride, providing insights into its proton and carbon environments and confirming the relative stereochemistry of the methyl substituents.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment, connectivity, and stereochemical arrangement of hydrogen atoms in the molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl protons, the methine protons at the C3 and C5 positions, and the methylene (B1212753) protons at the C2 and C6 positions.

Due to the protonation of the nitrogen atom, adjacent protons (at C2 and C6) experience a downfield shift compared to the free base. The cis-configuration dictates the spatial orientation of the protons on the morpholine (B109124) ring, which typically adopts a chair conformation. This leads to complex splitting patterns due to axial-axial, axial-equatorial, and equatorial-equatorial couplings. The specific chemical shifts and coupling constants are instrumental in confirming the cis geometry.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | ~1.3 - 1.5 | Doublet | 6H |

| -CH ₂- (axial) | ~2.8 - 3.2 | Multiplet | 2H |

| -CH ₂- (equatorial) | ~3.9 - 4.2 | Multiplet | 2H |

| -CH - | ~3.5 - 3.8 | Multiplet | 2H |

Note: Predicted values are based on typical shifts for similar substituted morpholinium structures. Actual values may vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the symmetry in the this compound molecule, fewer signals are expected than the total number of carbon atoms. The two methyl carbons are equivalent, as are the two methine carbons (C3 and C5) and the two methylene carbons (C2 and C6). Protonation of the nitrogen typically causes a slight upfield shift for the adjacent carbons (C2 and C6) compared to the free base.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ | ~18 - 22 |

| C 2 / C 6 | ~48 - 52 |

| C 3 / C 5 | ~72 - 76 |

Note: Predicted values are based on spectral data for similar morpholine structures. nih.gov

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure and stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton (J-coupling) correlations. sdsu.edu It would show cross-peaks between the methine protons (H3/H5) and the protons of their adjacent methyl groups, confirming their connectivity. It would also map the couplings between the methine protons and the adjacent methylene protons (H2/H6), helping to trace the spin system around the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. epfl.ch An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl groups to the ¹³C signal of the methyl carbons, and similarly for the methine and methylene groups, allowing for definitive assignment of the carbon signals based on the already assigned proton signals. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly powerful for determining stereochemistry by identifying protons that are close in space. For cis-3,5-dimethylmorpholine in a chair conformation, a NOESY experiment could show a correlation between the axial proton on C2 and the axial proton on C6, as well as between one of the methyl groups and specific axial protons, confirming the cis relationship.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by absorptions corresponding to the N-H bonds of the ammonium (B1175870) salt, C-H bonds, and the C-O-C ether linkage.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| N⁺-H₂ | Stretch | 2400 - 2700 (broad) |

| C-H (sp³) | Stretch | 2850 - 3000 |

| N⁺-H₂ | Bend | 1500 - 1600 |

The broad and strong absorption in the 2400-2700 cm⁻¹ range is highly characteristic of an amine salt. The strong band around 1100 cm⁻¹ confirms the presence of the morpholine ring's ether functionality. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of the molecule through analysis of its fragmentation pattern. The molecular formula of this compound is C₆H₁₄ClNO, corresponding to a molecular weight of approximately 151.63 g/mol . echemi.com The exact mass is 151.0763918. echemi.com

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule of the free base, [C₆H₁₃NO + H]⁺, at a mass-to-charge ratio (m/z) of approximately 116.1.

Under Electron Ionization (EI), the molecular ion of the free base (m/z 115.1) would be formed, which then undergoes fragmentation. The fragmentation pattern provides a fingerprint that helps confirm the structure. Key fragmentation pathways for cyclic amines and ethers include α-cleavage (cleavage of the bond adjacent to the heteroatom). miamioh.edu

Table 4: Expected Key Fragments in the Mass Spectrum of Cis-3,5-dimethylmorpholine

| m/z (Mass/Charge) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 115 | [C₆H₁₃NO]⁺ | Molecular ion of the free base |

| 100 | [C₅H₁₀NO]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage |

| 70 | [C₄H₈N]⁺ | Ring cleavage and loss of CH₃CHO |

The most abundant peak (base peak) is often the result of the most stable fragment formed, typically from α-cleavage next to the nitrogen atom. chemguide.co.uk

Chiral Chromatography for Enantiomeric Purity Determination

Cis-3,5-dimethylmorpholine is a meso compound. Although it contains two stereocenters (at C3 and C5), it possesses an internal plane of symmetry and is therefore achiral and not optically active. Consequently, it cannot be resolved into enantiomers.

However, chiral chromatography is a critical analytical tool in the context of this compound's synthesis and quality control. The synthesis of the cis isomer can often produce the trans isomer as an impurity. The trans isomer exists as a pair of enantiomers: (3R,5R)-3,5-dimethylmorpholine and (3S,5S)-3,5-dimethylmorpholine.

Chiral chromatography, using a chiral stationary phase (CSP), is employed to separate the achiral cis isomer from the two enantiomers of the trans isomer. nih.gov This separation is essential to quantify the isomeric purity of a sample. The different spatial arrangements of the isomers lead to different interactions with the chiral stationary phase, resulting in different retention times and allowing for their separation and quantification. fishersci.com This technique is invaluable for ensuring that a sample of this compound meets the required specifications by confirming the absence or quantifying the presence of its trans-isomeric impurities.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the separation of enantiomers. For a molecule like cis-3,5-dimethylmorpholine, which exists as a pair of enantiomers ((3R,5S) and (3S,5R)), a chiral environment is necessary to differentiate between them. Polysaccharide-based CSPs are among the most successful and widely used for this purpose. nih.gov

The enantiorecognition mechanism of these CSPs relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times, enabling their separation. Cellulose (B213188) and amylose (B160209) derivatives, particularly those functionalized with phenylcarbamate groups such as 3,5-dimethylphenylcarbamate, have demonstrated excellent performance in resolving a wide variety of chiral compounds, including amines. nih.gov

For the analysis of this compound, a normal-phase HPLC method is typically employed. The mobile phase usually consists of a non-polar solvent, such as hexane (B92381) or heptane, mixed with a polar alcohol modifier like ethanol (B145695) or isopropanol (B130326). The alcohol modifier plays a crucial role in modulating the retention and selectivity of the separation. researchgate.net Due to the basic nature of the morpholine nitrogen, a small amount of an amine additive, like diethylamine (B46881) (DEA), is often added to the mobile phase to improve peak shape and prevent tailing by masking residual silanol (B1196071) groups on the silica (B1680970) support.

The selection of the specific CSP is critical. A column such as Chiralcel® OD-H, which is based on cellulose tris(3,5-dimethylphenylcarbamate), is a strong candidate for this separation due to its proven efficacy in resolving chiral amines. yakhak.org

Below is an interactive data table summarizing a typical set of HPLC conditions for the enantiomeric separation of cis-3,5-dimethylmorpholine.

| Parameter | Value |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time 1 | ~ 8.5 min |

| Expected Retention Time 2 | ~ 9.8 min |

| Resolution (Rs) | > 2.0 |

This table represents typical parameters and expected results based on established chiral separation principles for similar amine compounds.

Gas Chromatography (GC) for Diastereoisomer Ratio Analysis

Gas Chromatography (GC) is a powerful and highly efficient technique for separating and quantifying volatile and thermally stable compounds. It is particularly well-suited for the analysis of diastereomers, such as the cis and trans isomers of 3,5-dimethylmorpholine (B170313), as these often exhibit different physical properties, like boiling points, which allows for their separation on standard achiral stationary phases. whitman.edu

To analyze the diastereomeric ratio (cis/trans) of 3,5-dimethylmorpholine, the hydrochloride salt would first be neutralized to the free base, which is more volatile. The separation is typically achieved on a capillary column. A common choice is a column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane (e.g., HP-5 or equivalent), as it provides good selectivity for a wide range of compounds. nih.gov The separation mechanism in GC is based on the differential partitioning of the analytes between the carrier gas (mobile phase) and the stationary phase. Isomers with different shapes and polarities will interact differently with the stationary phase, leading to different elution times.

The instrument parameters, especially the oven temperature program, are optimized to achieve baseline separation of the cis and trans isomers. A temperature ramp allows for the elution of compounds with a range of boiling points while maintaining good peak shape. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. The ratio of the cis to trans diastereomers is determined by comparing the integrated peak areas of the corresponding signals in the chromatogram.

An illustrative data table of typical GC conditions for this analysis is provided below.

| Parameter | Value |

| Column | HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min |

| Injection Mode | Split (e.g., 50:1) |

| Expected Elution Order | Based on boiling points (typically trans before cis for morpholines) |

This table outlines a representative GC method for the analysis of 3,5-dimethylmorpholine diastereomers.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique could provide unequivocal proof of its molecular structure, including the cis relationship between the two methyl groups on the morpholine ring, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For a hydrochloride salt, the analysis would also reveal the location of the chloride counter-ion and its interactions (e.g., hydrogen bonding) with the protonated morpholine cation.

Despite the power of this technique, a search of publicly available scientific literature and crystallographic databases does not yield a published crystal structure for this compound. Therefore, specific data such as lattice parameters, space group, and atomic coordinates are not available to be presented.

However, if such an analysis were performed, it would yield the following key structural information:

Crystal System: The classification of the crystal structure based on its symmetry (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The precise conformation of the morpholine ring (e.g., chair conformation) and the stereochemical arrangement of the methyl groups.

Intermolecular Interactions: Details of hydrogen bonding between the protonated amine (N-H) of the morpholine ring and the chloride ion, as well as other potential non-covalent interactions that stabilize the crystal lattice.

This information is invaluable for understanding the solid-state properties of the compound and confirming its stereochemical identity.

Reactivity and Transformation of Cis 3,5 Dimethylmorpholine Hydrochloride in Organic Chemistry

Nucleophilic Reactivity of the Morpholine (B109124) Nitrogen

The nitrogen atom in the cis-3,5-dimethylmorpholine ring possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity is the basis for a wide range of reactions, allowing for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds. However, the presence of the electronegative oxygen atom in the ring can decrease the nucleophilicity of the nitrogen compared to analogous piperidine (B6355638) structures due to inductive effects.

As a secondary amine, the nitrogen atom of cis-3,5-dimethylmorpholine readily participates in alkylation and acylation reactions.

Alkylation: The reaction with alkylating agents, such as alkyl halides or sulfates, results in the formation of N-alkylated tertiary amines. These reactions typically proceed via an SN2 mechanism. The use of environmentally benign alkylating agents like dialkyl carbonates has also been explored for the N-alkylation of various amines, offering a greener alternative to traditional methods. nih.gov

Acylation: Acylation of the morpholine nitrogen is a common transformation used to synthesize amides. This can be achieved using various acylating agents, including acyl chlorides, anhydrides, or stable thioesters. nih.govd-nb.info The reaction with chloroacetyl chloride, for instance, is a standard method for introducing an acetamide (B32628) moiety onto the morpholine nitrogen, which can then be used for further derivatization. nih.gov These reactions are fundamental in peptide synthesis and the creation of complex molecules where an amide linkage is required. researchgate.net

| Reaction Type | Reagent Class | Product |

| N-Alkylation | Alkyl Halides (R-X) | N-alkyl-cis-3,5-dimethylmorpholine |

| N-Acylation | Acyl Chlorides (R-COCl) | N-acyl-cis-3,5-dimethylmorpholine (Amide) |

| N-Acylation | Thioesters (R-COSR') | N-acyl-cis-3,5-dimethylmorpholine (Amide) |

The formation of an amide bond by reacting cis-3,5-dimethylmorpholine with a carboxylic acid is a cornerstone of its synthetic utility. While direct condensation is possible at high temperatures, it is often inefficient. More commonly, the carboxylic acid is "activated" using a coupling reagent. A prevalent laboratory method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) often in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the formation of the amide bond under mild conditions. ajchem-a.com This methodology is widely applied in the synthesis of biologically active molecules.

Beyond simple amides, the nucleophilic nitrogen can react with a variety of electrophiles to form other important derivatives. For example, reaction with sulfonyl chlorides yields sulfonamides, while reaction with isocyanates produces ureas. These derivatizations are crucial for modifying the physicochemical properties of the parent molecule.

Ring-Opening and Ring-Expansion Reactions

While the morpholine ring is generally stable, it can undergo cleavage or expansion under specific reaction conditions.

Ring-Opening: Oxidative ring-opening of the C(sp³)–C(sp³) bond in N-substituted morpholine derivatives has been achieved using visible-light photocatalysis. google.com This method provides a pathway to linear amino-ether structures under mild conditions, using molecular oxygen as the ultimate oxidant and avoiding harsh reagents. google.com Theoretical studies have also investigated the pathways for ring-opening that occur during the oxidation of morpholine, where molecular oxygen adds to morpholinyl radicals, leading to unimolecular ring-opening via a 1,5-hydrogen shift. nih.govresearchgate.net

Ring-Expansion: Morpholine derivatives can be converted to larger, seven-membered hexahydro-1,4-oxazepine rings. One reported method involves the reaction of a 4-benzyl-3-chloromethylmorpholine with phenoxide anions. This transformation proceeds through an aziridinium (B1262131) cation intermediate, which is subsequently attacked by the nucleophile to yield the ring-expanded product alongside the expected substitution product. rsc.org

Catalytic Transformations Involving the Morpholine Ring System

Derivatives of morpholine have been successfully employed as organocatalysts in asymmetric synthesis. Specifically, chiral morpholine-based compounds can catalyze reactions via enamine formation. When a morpholine derivative reacts with an aldehyde or ketone, it can form a chiral enamine intermediate. This intermediate then reacts with an electrophile, and subsequent hydrolysis releases the product and regenerates the morpholine catalyst. This strategy has been applied to reactions such as the 1,4-addition of aldehydes to nitroolefins.

Derivatization for Pharmacological or Agrochemical Applications

The morpholine ring is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.net Its favorable properties, including metabolic stability and aqueous solubility, make it an attractive scaffold for the development of new therapeutic and agrochemical agents. e3s-conferences.org Consequently, the derivatization of morpholine cores, including cis-3,5-dimethylmorpholine, is a key strategy in drug discovery. Examples of marketed drugs containing a morpholine moiety demonstrate the broad utility of this scaffold. researchgate.netresearchgate.net

| Drug Name (Example) | Therapeutic Area | Role of Morpholine Moiety |

| Gefitinib | Anticancer | Part of the quinazoline (B50416) scaffold targeting EGFR kinase. mdpi.com |

| Linezolid | Antibiotic | Key structural component for antibacterial activity. researchgate.net |

| Reboxetine | Antidepressant | Forms the core of this norepinephrine (B1679862) reuptake inhibitor. researchgate.net |

| Rivaroxaban | Anticoagulant | Contains a terminal oxomorpholinyl phenyl group essential for activity. researchgate.net |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying a lead compound, researchers can optimize its potency, selectivity, and pharmacokinetic properties.

The synthesis of diverse analogues of cis-3,5-dimethylmorpholine is crucial for conducting such SAR studies. nih.gov Methods have been developed for the diastereoselective synthesis of cis-3,5-disubstituted morpholines, which serve as platforms for creating libraries of related compounds. nih.gov For example, starting from a cis-3,5-di(bromomethyl)morpholine derivative, the bromo groups can be displaced by various nucleophiles to introduce new functional groups. nih.gov By introducing different N-substituents via alkylation or acylation, chemists can probe the interactions of the molecule with its biological target, such as an enzyme or receptor. mdpi.comnih.gov These systematic modifications allow for the identification of key structural motifs responsible for the desired pharmacological effect. nih.govresearchgate.net

Incorporation into Complex Molecular Architectures

The cis-3,5-dimethylmorpholine moiety serves as a valuable building block in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. Its incorporation can significantly influence the physicochemical properties and biological activity of the resulting compounds. A notable example of its use is in the synthesis of selective mTOR inhibitors, where the steric hindrance provided by the dimethyl substitution plays a crucial role in achieving selectivity over other kinases like PI3Kα.

Researchers have detailed the synthesis of complex triazine derivatives where cis-3,5-dimethylmorpholine is a key reactant. tiho-hannover.de The synthetic strategy involves a sequential nucleophilic substitution on a cyanuric chloride core. In this multi-step synthesis, the introduction of the sterically demanding (3S,5R)-3,5-dimethylmorpholine is a critical step.

The synthesis of intermediate 32 , a precursor to more complex mTOR inhibitors, highlights this application. The process begins with the reaction of cyanuric chloride with (3S,5R)-3,5-dimethylmorpholine, which proceeds with a 62% yield. This is followed by the introduction of a second, different morpholine derivative, (R)-3-methylmorpholine, which reacts with the dichlorotriazine intermediate to afford the desired product with an 87% yield. tiho-hannover.de This strategic, stepwise introduction of different morpholine units allows for the precise construction of the target molecule.

The final stage of creating the complex bioactive molecule involves a Suzuki cross-coupling reaction. Here, the disubstituted triazine intermediate, containing the cis-3,5-dimethylmorpholine unit, is coupled with a pyridine (B92270) boronate to yield the final complex architecture. tiho-hannover.de The presence of the cis-3,5-dimethylmorpholine was found to be advantageous for cellular activity in the resulting compounds, in contrast to some other bulky morpholine derivatives which showed poor activity. tiho-hannover.de

The following table summarizes the key reaction steps involving cis-3,5-dimethylmorpholine in the synthesis of a complex triazine derivative.

| Step | Reactants | Product | Yield (%) |

|---|---|---|---|

| 1 | Cyanuric chloride, (3S,5R)-3,5-dimethylmorpholine | Monosubstituted dichlorotriazine intermediate | 62 |

| 2 | Monosubstituted dichlorotriazine intermediate, (R)-3-methylmorpholine | Intermediate 32 (Disubstituted chlorotriazine) | 87 |

Theoretical and Computational Studies on Cis 3,5 Dimethylmorpholine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods can predict a wide range of molecular properties with high accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible six-membered ring system like morpholine (B109124), this is crucial for identifying the most stable conformation.

The parent morpholine ring is known to predominantly adopt a chair conformation. researchgate.netacs.org For cis-3,5-dimethylmorpholine hydrochloride, the two methyl groups are on the same side of the ring. Theoretical calculations would be expected to confirm that the chair conformation remains the most stable. In this conformation, the substituents can occupy either axial or equatorial positions. Due to steric hindrance, the lowest energy conformation would likely feature the two methyl groups in equatorial positions to minimize steric strain. The protonation of the nitrogen atom to form the hydrochloride salt would also influence the geometry, particularly the bond lengths and angles around the nitrogen.

Table 1: Illustrative Optimized Geometric Parameters for a Chair Conformation of a Substituted Morpholine Ring (Note: These are representative values and not from a specific calculation on this compound.)

| Parameter | Atom Pair/Triplet/Quartet | Value |

|---|---|---|

| Bond Length | C-C | ~ 1.53 Å |

| C-N | ~ 1.47 Å | |

| C-O | ~ 1.43 Å | |

| Bond Angle | C-N-C | ~ 112° |

| C-O-C | ~ 111° | |

| N-C-C | ~ 110° | |

| Dihedral Angle | C-N-C-C | ~ 58° |

Electronic Structure and Reactivity Prediction

Quantum chemical calculations can elucidate the electronic structure of a molecule, providing insights into its reactivity. Key parameters derived from these calculations include the distribution of electron density, molecular orbital energies, and the electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the presence of the electron-withdrawing oxygen atom and the protonated nitrogen would influence these frontier orbitals. wikipedia.org

The molecular electrostatic potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the hydrochloride salt, the most positive potential would be concentrated around the N-H+ group, indicating its role as a hydrogen bond donor.

Table 2: Illustrative Electronic Properties from Quantum Chemical Calculations (Note: These are representative properties and not from a specific calculation on this compound.)

| Property | Description | Predicted Outcome |

|---|---|---|

| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to be significant due to the polar C-O, C-N, and N-H+ bonds. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Influenced by the nitrogen and oxygen lone pairs. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Influenced by the antibonding orbitals of the ring. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | Indicator of chemical reactivity. |

| Atomic Charges | Distribution of partial charges on each atom. | Negative charges on oxygen, positive on the N-H+ group. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of molecular behavior in a condensed phase, such as in solution.

Investigating Solution-State Behavior and Interactions

In a real-world chemical or biological environment, this compound would be in solution, typically an aqueous one. MD simulations can model the interactions between the molecule and the surrounding solvent molecules. These simulations can reveal how the molecule is solvated, the structure of the hydration shell, and the dynamics of hydrogen bonding between the N-H+ group, the morpholine oxygen, the chloride ion, and water molecules. This provides a dynamic picture that is closer to experimental conditions than gas-phase quantum calculations.

Conformational Flexibility of the Morpholine Ring

While quantum calculations can identify stable conformers, MD simulations can explore the transitions between them over time. For the cis-3,5-dimethylmorpholine ring, simulations could track the potential for ring-puckering or transitions between different chair and boat-like conformations. researchgate.netnih.gov Although the chair conformation is expected to be the most populated, less stable conformers might be transiently accessible, which could be relevant for its reactivity or binding to other molecules. The simulation would provide trajectories of atomic positions, from which conformational changes can be analyzed.

In Silico Modeling for Stereoselectivity Prediction

In silico modeling can be a powerful tool for predicting the outcome of stereoselective reactions. If this compound were to be used as a chiral auxiliary or a reactant in a stereoselective synthesis, computational methods could be employed to predict which stereoisomer of the product would be favored.

This is often achieved by modeling the transition states of the reaction pathways leading to the different stereoisomers. By calculating the energies of these transition states using quantum chemical methods, chemists can predict the major product, as the reaction will preferentially proceed through the lower-energy transition state. For a molecule with a defined cis-stereochemistry like cis-3,5-dimethylmorpholine, its rigid conformational preference would be key in directing the approach of reagents, and this steric influence could be accurately modeled.

Cis 3,5 Dimethylmorpholine Hydrochloride As an Intermediate in the Synthesis of Biologically Active Compounds

Role in the Synthesis of Fungicides

The cis-dimethylmorpholine structural motif is central to a class of morpholine (B109124) fungicides used extensively in agriculture. These fungicides function by inhibiting sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of their cell membranes. Cis-3,5-dimethylmorpholine hydrochloride provides the core morpholine ring structure required for this activity.

Fenpropimorph (B1672530) is a systemic fungicide used to control a range of fungal diseases in cereal crops, such as powdery mildew and rusts. The chemical structure of fenpropimorph, systematically named (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, incorporates the cis-2,6-dimethylmorpholine (B33440) moiety as its core. This part of the molecule is crucial for its fungicidal activity, which involves the inhibition of two enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ14-reductase and Δ8→Δ7-isomerase. The synthesis of fenpropimorph involves the alkylation of cis-2,6-dimethylmorpholine with a suitable side chain.

Amorolfine (B1665469) is another prominent morpholine antifungal agent, employed topically to treat fungal infections of the nails (onychomycosis) and skin. Its chemical name is (±)cis-4-[2-methyl-3-(p-tert-pentylphenyl)propyl]-2,6-dimethylmorpholine, and it is typically used as its hydrochloride salt to improve solubility and penetration. google.comsynblock.com The synthesis of amorolfine hydrochloride involves a substitution reaction between a mesylated propyl chain and cis-2,6-dimethylmorpholine, followed by acidification with hydrochloric acid. google.com Like fenpropimorph, amorolfine targets ergosterol biosynthesis, demonstrating the essential role of the cis-dimethylmorpholine scaffold in this class of antifungals. synblock.combiosynth.com

Table 1: Fungicides Derived from Cis-3,5-dimethylmorpholine

| Fungicide | Chemical Name | Application |

| Fenpropimorph | (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine | Systemic fungicide for cereal crops |

| Amorolfine Hydrochloride | (±)cis-4-[2-methyl-3-(p-tert-pentylphenyl)propyl]-2,6-dimethylmorpholine hydrochloride | Topical antifungal for nail and skin infections |

Application in the Development of Antitumor Drugs (e.g., Sonidegib precursor)

Beyond agrochemicals, cis-3,5-dimethylmorpholine serves as a vital precursor in the pharmaceutical industry, notably in the synthesis of anticancer agents. A significant example is its use in the production of Sonidegib (trade name Odomzo), a drug used to treat advanced basal-cell carcinoma. acs.org

Sonidegib functions as a Smoothened (SMO) receptor antagonist, disrupting the Hedgehog signaling pathway, which is aberrantly activated in many cancers. acs.org The synthesis of Sonidegib involves an initial nucleophilic aromatic substitution (SNAr) reaction between a specific enantiomer, (2S,6R)-2,6-dimethylmorpholine, and 2-chloro-5-nitropyridine. acs.orgrsc.org This reaction forms a key intermediate, (2S,6R)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, which undergoes further steps, including nitro group reduction and amide coupling, to yield the final Sonidegib molecule. rsc.org The precise stereochemistry of the dimethylmorpholine starting material is critical for the drug's efficacy.

Table 2: Antitumor Drug Utilizing a Cis-3,5-dimethylmorpholine Precursor

| Drug | Precursor Intermediate | Mechanism of Action |

| Sonidegib | (2S,6R)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine | Smoothened (SMO) receptor antagonist |

Utility in Other Pharmaceutical and Agrochemical Intermediates

The utility of this compound extends to its role as a versatile intermediate for a broader range of pharmaceutical and agrochemical compounds. Its secondary amine functionality allows for straightforward reactions, such as N-alkylation and N-arylation, to introduce the morpholine ring into various molecular frameworks. This makes it a valuable building block for creating libraries of compounds in drug discovery and process development for agrochemicals. While its most prominent applications are in the well-established fungicides and the antitumor agent Sonidegib, its fundamental structure continues to be relevant in the synthesis of novel biologically active molecules. nih.gov

Chiral Building Block in Asymmetric Synthesis

Cis-3,5-dimethylmorpholine is a chiral molecule, existing as a pair of enantiomers ((3R,5S) and (3S,5R)). This chirality is a crucial feature, making its hydrochloride salt a valuable building block in asymmetric synthesis—the synthesis of a compound with a specific three-dimensional orientation. banglajol.info Many biological targets, such as enzymes and receptors, are themselves chiral, and often only one enantiomer of a drug will interact correctly to produce the desired therapeutic effect.

The synthesis of Sonidegib, for instance, specifically utilizes the (2S,6R)-2,6-dimethylmorpholine enantiomer to ensure the final active pharmaceutical ingredient has the correct stereochemistry. rsc.org Similarly, methods have been developed for the asymmetric synthesis of optically pure amorolfine hydrochloride. google.com These processes leverage the defined stereochemistry of the chiral morpholine building block to control the stereochemical outcome of the final product, which can lead to improved efficacy and reduced side effects compared to a racemic mixture.

Future Directions and Emerging Research Avenues for Cis 3,5 Dimethylmorpholine Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

Traditional methods for synthesizing morpholines can be inefficient and environmentally taxing. acs.orgchemrxiv.orgnih.gov Future research will likely focus on developing greener, more sustainable synthetic routes for cis-3,5-dimethylmorpholine hydrochloride. This involves moving away from hazardous reagents and petroleum-based volatile organic compounds (VOCs) towards more eco-friendly alternatives. mdpi.com

Key areas of development include:

Redox-Neutral Protocols: One promising approach is the use of a simple, high-yielding, one or two-step redox-neutral protocol. For instance, the conversion of 1,2-amino alcohols using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) represents a significant advancement over traditional methods. acs.orgnih.gov

Green Solvents: The substitution of conventional solvents with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) can dramatically reduce the environmental impact of synthesis. mdpi.com Research into using N-formylmorpholine as a recyclable, non-toxic, and non-corrosive green solvent is also a viable avenue. ajgreenchem.com

Catalytic Systems: Exploring novel catalytic systems, including biocatalysis or chemocatalysis, could lead to more efficient and selective syntheses of the cis stereoisomer, minimizing waste and energy consumption.

| Parameter | Traditional Methodologies | Emerging Sustainable Methodologies |

|---|---|---|

| Reagents | Often rely on hazardous chemicals and harsh conditions. | Utilize inexpensive, less toxic reagents (e.g., ethylene sulfate). acs.orgchemrxiv.org |

| Solvents | Use of petroleum-based Volatile Organic Compounds (VOCs). mdpi.com | Adoption of eco-friendly solvents (e.g., 2-MeTHF, CPME, N-formylmorpholine). mdpi.comajgreenchem.com |

| Efficiency | Can be inefficient with lower overall yields. nih.gov | Higher yielding, often with fewer steps and simplified operations. nih.govmdpi.com |

| Environmental Impact | Higher waste production (E-factor). mdpi.com | Reduced environmental footprint and lower E-factor. mdpi.com |

Exploration of New Derivatization Strategies for Enhanced Bioactivity

The morpholine scaffold is a versatile building block that, when appropriately substituted, can exhibit a wide range of biological activities. nih.gov A key future direction is the synthesis and evaluation of novel derivatives of cis-3,5-dimethylmorpholine to explore new therapeutic possibilities. The fixed cis orientation of the methyl groups provides a rigid framework that can be exploited to achieve high selectivity for biological targets.

Future derivatization strategies could include:

Introduction of Diverse Functional Groups: Incorporating various functional groups (e.g., aryl, heteroaryl, alkyl chains) at the nitrogen atom or other available positions on the morpholine ring could modulate the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com

Bioisosteric Replacement: Systematically replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) to enhance potency and reduce toxicity.

Fragment-Based Drug Design: Using the cis-3,5-dimethylmorpholine core as a starting fragment for building more complex molecules with tailored bioactivity. The generation of complex, C-functionalized morpholine derivatives remains an underexplored area. nih.gov

The goal of these strategies is to generate libraries of novel compounds for screening against various molecular targets, potentially leading to new treatments for a range of diseases. nih.gove3s-conferences.org

Advanced Computational Approaches for Structure-Function Relationships

Computational modeling is an indispensable tool in modern drug design, allowing researchers to predict how a molecule will interact with a biological target. nih.gov Applying advanced computational methods to this compound and its derivatives can accelerate the discovery process and provide deep insights into their structure-function relationships.

Future computational research should focus on:

Molecular Docking: Simulating the binding of cis-3,5-dimethylmorpholine derivatives to the active sites of target proteins (e.g., kinases, receptors) to predict binding affinity and orientation. mdpi.com

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the dynamic behavior of the ligand-protein complex over time, confirming the stability of interactions and revealing key binding determinants. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of derivatives with their biological activity, enabling the rational design of more potent compounds.

pKa Prediction: Using electronic structure calculations to determine the pKa of novel derivatives, which is crucial for understanding their behavior in physiological environments. nih.gov

These in silico methods can guide synthetic efforts by prioritizing compounds with the highest predicted activity and most favorable drug-like properties, saving time and resources. mdpi.com

Potential Applications in Materials Science or Other Emerging Fields

While the primary focus for morpholine derivatives has been in pharmaceuticals and agrochemicals, their unique chemical properties also suggest potential applications in materials science. e3s-conferences.orglifechemicals.com Future research could explore the use of this compound as a building block for novel materials.

Potential emerging applications include: